molecular formula C7H2F3N B012505 2,4,6-Trifluorobenzonitrile CAS No. 103498-69-7

2,4,6-Trifluorobenzonitrile

Cat. No. B012505
CAS RN: 103498-69-7
M. Wt: 157.09 g/mol
InChI Key: HTKFGTCCOJIUIK-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative . It is a white to light yellow crystal powder . It is a compound useful in organic synthesis .


Synthesis Analysis

The synthesis of 2,4,6-Trifluorobenzonitrile involves the use of 2,4,6-trifluorobenzonitriles, raney-ni, ammonia, and methanol. The reaction is carried out at a temperature of 90°C, with a mixing speed of 350r/min. Hydrogen is passed through for hydrogenation, with a hydrogenation pressure of 1mpa. The reaction is terminated after 8 hours .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trifluorobenzonitrile is C7H2F3N . Its average mass is 157.093 Da and its monoisotopic mass is 157.013931 Da . The analysis of its crystal structure shows the presence of three crystallographically independent molecules and three different kinds of inter­layer interaction .


Physical And Chemical Properties Analysis

2,4,6-Trifluorobenzonitrile has a melting point of 57-61 °C . It is soluble in methanol . Its molecular weight is 157.09 .

Scientific Research Applications

  • Polymer Synthesis

    It is used in the polycondensation of 1,1,1-tris(4-hydroxyphenyl)ethane in N-methylpyrrolidone to yield tree-shaped and cyclic polyethers (Kricheldorf et al., 2005).

  • Chemical Reactions

    2,4,6-Trifluorobenzonitrile is a key component in polyfluorocarbanion chemistry, reacting with hexafluoropropene to produce various perfluoroisopropyl derivatives (Drayton et al., 1975).

  • Porous Materials

    When crystallized with silver triflate, it forms a nearly invariant pseudohexagonal porous structure with diverse chemical functionalities (Kiang et al., 1999).

  • Biological and Pharmaceutical Properties

    Derivatives like 2,4,6-triarylpyridines, have properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic, and are used as pesticides, fungicides, and herbicides (Maleki, 2015).

  • Spectroscopy

    Its variants have been studied using infrared and Raman spectroscopy to evaluate their thermodynamic properties (Faniran, 1989); (Mukherjee et al., 2011).

  • Electronics

    In thermally activated delayed fluorescence materials, it's used as an acceptor for blue and yellow TADF materials and in the fabrication of All-TADF White OLEDs (Li et al., 2021).

  • Solar Energy

    It enhances the power conversion efficiency of polymer solar cells when used as an additive (Jeong et al., 2011).

Safety and Hazards

2,4,6-Trifluorobenzonitrile is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust, mist, gas, or vapors, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .

properties

IUPAC Name

2,4,6-trifluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKFGTCCOJIUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353182
Record name 2,4,6-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorobenzonitrile

CAS RN

96606-37-0
Record name 2,4,6-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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